An In-Depth Technical Guide to 1-(3-Pyridyl)-1-propylamine Dihydrochloride
An In-Depth Technical Guide to 1-(3-Pyridyl)-1-propylamine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(3-Pyridyl)-1-propylamine Dihydrochloride is a pyridinylalkylamine derivative of interest in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its chemical properties, a proposed synthesis and purification workflow, and an exploration of its potential biological activities based on the known pharmacology of structurally related compounds. Due to the limited publicly available data on this specific molecule, this document synthesizes information from analogous compounds to provide a robust framework for future research and development.
Chemical Properties
1-(3-Pyridyl)-1-propylamine Dihydrochloride is the salt form of the parent amine, 1-(3-Pyridyl)-1-propylamine. The dihydrochloride salt is expected to be a white to off-white solid with increased water solubility compared to the free base, a common characteristic of amine salts.[1]
Table 1: Physicochemical Properties
| Property | Value | Source/Notes |
| Chemical Name | 1-(Pyridin-3-yl)propan-1-amine dihydrochloride | IUPAC Nomenclature |
| Synonyms | 1-(3-PYRIDYL)-1-PROPYLAMINE 2HCL | ChemicalBook[2] |
| CAS Number | 1228879-41-1 | ChemicalBook[2] |
| Molecular Formula | C₈H₁₄Cl₂N₂ | |
| Molecular Weight | 209.12 g/mol | |
| Appearance | White to off-white solid | Predicted based on similar compounds |
| Boiling Point (Free Base) | 238.3°C at 760 mmHg | Crysdot LLC |
| Melting Point | Data not available | |
| Solubility | Expected to be soluble in water | General property of amine hydrochlorides[1] |
| pKa | Data not available | |
| Storage | 2-8°C, protect from light | ChemicalBook[2] |
Experimental Protocols
Proposed Synthesis Workflow
A common and efficient method for the synthesis of primary amines from ketones is reductive amination.[3][4][5][6][7] The proposed synthesis of 1-(3-Pyridyl)-1-propylamine Dihydrochloride would involve a two-step process:
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Reductive Amination of 1-(pyridin-3-yl)ethan-1-one: The starting material, 1-(pyridin-3-yl)ethan-1-one (3-acetylpyridine), can be reacted with ammonia in the presence of a reducing agent, such as hydrogen gas over a metal catalyst (e.g., cobalt or iron), or a hydride reagent like sodium cyanoborohydride, to form the primary amine, 1-(3-Pyridyl)-1-propylamine.[3][4][5]
-
Formation of the Dihydrochloride Salt: The resulting free base is then treated with hydrochloric acid in a suitable solvent (e.g., ethanol, isopropanol) to precipitate the dihydrochloride salt.[1][8]
Purification Protocol
Purification of the final dihydrochloride salt is crucial to remove any unreacted starting materials, byproducts, or excess reagents.
-
Initial Isolation: The precipitated dihydrochloride salt can be isolated by filtration.
-
Recrystallization: The crude salt can be further purified by recrystallization from a suitable solvent system, such as ethanol/ether or isopropanol.[9] The choice of solvent is critical to ensure high recovery of the pure product.
-
Washing and Drying: The recrystallized product should be washed with a cold, non-polar solvent to remove any residual soluble impurities and then dried under vacuum.
Analytical Characterization
The identity and purity of the synthesized 1-(3-Pyridyl)-1-propylamine Dihydrochloride should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would confirm the chemical structure of the compound.
-
Mass Spectrometry (MS): High-resolution mass spectrometry would determine the exact mass of the molecule, confirming its elemental composition.
-
Elemental Analysis: To confirm the empirical formula and the presence of two chloride counter-ions.
-
Melting Point Analysis: To determine the melting point of the purified compound, which is a key physical property and indicator of purity.
Potential Biological Activities and Signaling Pathways
While the specific biological activities of 1-(3-Pyridyl)-1-propylamine Dihydrochloride have not been extensively reported, its structural features suggest potential interactions with several biological targets. Pyridine derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, antioxidant, and ion channel modulation.[10][11][12][13]
Potential as a Nav1.8 Inhibitor for Pain Management
The voltage-gated sodium channel Nav1.8 is predominantly expressed in peripheral sensory neurons and is a key player in pain signaling.[14][15][16][17][18] Inhibition of Nav1.8 is a promising strategy for the development of novel analgesics. Several classes of pyridine-containing molecules have been identified as potent and selective Nav1.8 inhibitors.
Hypothetical Signaling Pathway:
If 1-(3-Pyridyl)-1-propylamine Dihydrochloride acts as a Nav1.8 inhibitor, it would likely modulate the excitability of nociceptive neurons.
Potential Antimicrobial Activity
Pyridine-containing compounds have a long history as antimicrobial agents.[10][11][12][19][20] Their mechanism of action can vary, but often involves disruption of the bacterial cell membrane, inhibition of essential enzymes, or interference with nucleic acid synthesis.
Potential Antioxidant Activity
The pyridine nucleus can also confer antioxidant properties.[21][22] The nitrogen atom can participate in radical scavenging reactions, potentially through hydrogen atom transfer (HAT) or single electron transfer (SET) mechanisms.
Proposed Experimental Workflow for Biological Evaluation
To investigate the potential biological activities of 1-(3-Pyridyl)-1-propylamine Dihydrochloride, a systematic experimental approach is recommended.
Safety and Handling
Based on information for similar compounds, 1-(3-Pyridyl)-1-propylamine Dihydrochloride should be handled with care. It is potentially harmful if swallowed and may cause skin and eye irritation.[2] Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be followed. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from the supplier.
Conclusion
1-(3-Pyridyl)-1-propylamine Dihydrochloride is a molecule with potential for further investigation in drug discovery. While specific data for this compound is limited, this guide provides a comprehensive framework based on the known chemistry and biology of related pyridine derivatives. The proposed synthesis, purification, and analytical workflows offer a starting point for its preparation and characterization. Furthermore, the exploration of its potential as a Nav1.8 inhibitor, antimicrobial, or antioxidant agent highlights promising avenues for future biological evaluation. Further research is warranted to fully elucidate the chemical and biological properties of this compound and to determine its therapeutic potential.
References
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